molecular formula C14H13N B1194995 6,7-Dihydro-5H-dibenz[c,e]azepine CAS No. 6672-69-1

6,7-Dihydro-5H-dibenz[c,e]azepine

Cat. No. B1194995
CAS RN: 6672-69-1
M. Wt: 195.26 g/mol
InChI Key: FHYFQRCUSZETDW-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-dibenz[c,e]azepine, commonly known as dibenzazepine, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This molecule has a unique structure that makes it a promising candidate for drug development, and it has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Hypolipidemic Activity : 6,7-Dihydro-5H-dibenz[c,e]azepine has been shown to exhibit hypolipidemic effects in rodents. It suppresses enzyme activities crucial for lipid metabolism and results in reduced cholesterol and triglyceride levels in liver and lipoprotein fractions (Hall, Murthy, & Wyrick, 1986).

  • Anti-inflammatory and Analgesic Properties : This compound and its derivatives demonstrate significant anti-inflammatory and local analgesic activities in rodents. Some derivatives were as potent as standard anti-inflammatory drugs in animal models (Hall et al., 1990).

  • Anticonvulsant and Antihypoxic Activity : Derivatives of 6,7-Dihydro-5H-dibenz[c,e]azepine have been investigated for their potential anticonvulsant and antihypoxic activities, which are of interest in the treatment of epilepsy (Gorshkova, Saratikov, & Tignibidina, 1994).

  • Chemical Synthesis and Properties : Research has been conducted on the synthesis, properties, and reactions of 6,7-Dihydro-5H-dibenz[c,e]azepine and its derivatives, contributing to the understanding of its chemical behavior (Kreher & Gerhardt, 1981).

  • Pharmaceutical Applications : Various studies have synthesized and investigated derivatives of 6,7-Dihydro-5H-dibenz[c,e]azepine for potential therapeutic applications, such as hypotensive and antiarrhythmic drugs (Ibrahim, Farghaly, & Salama, 1977).

  • Structural and Supramolecular Studies : Investigations have been made into the molecular structures and supramolecular assemblies of derivatives of this compound, contributing to a deeper understanding of its structural chemistry (Acosta et al., 2015).

  • Antioxidant Properties : Some novel derivatives of 5H-dibenz[b,f]azepine have been synthesized and evaluated for their antioxidant properties in different in vitro model systems, showing significant activity (Kumar & Naik, 2010).

properties

IUPAC Name

6,7-dihydro-5H-benzo[d][2]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYFQRCUSZETDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985283
Record name 6,7-Dihydro-5H-dibenzo[c,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-dibenz[c,e]azepine

CAS RN

6672-69-1
Record name 5H-Dibenz[c,e]azepine, 6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6672-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-dibenz(c,e)azepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dihydro-5H-dibenzo[c,e]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
PW Jeffs, JF Hansen, GA Brine - The Journal of Organic …, 1975 - ACS Publications
excess of dissolved ozone. The reaction was assumed to be com-plete and oxygen was passed through the mixture for 5 min to remove excess ozone. The solution became colorless. …
Number of citations: 42 pubs.acs.org
IH Hall, ARK Murthy, SD Wyrick - Journal of pharmaceutical …, 1986 - Wiley Online Library
A series of 6‐substituted derivatives of 6, 7‐dihydro‐5H‐dibenz[c,e]azepine was found to be active hypolipidemic agents in rodents at doses of mg/kg per day. The parent drug was …
Number of citations: 39 onlinelibrary.wiley.com
W Wenner - The Journal of Organic Chemistry, 1952 - ACS Publications
EXPERIMENTAL The melting points are uncorrected. 1. Crude o, o'-his (bromomethyl) biphenyl (I).,'-Bitolyl1 (100 g.) was brominated ac-cording to the procedure described earlier (3). …
Number of citations: 9 pubs.acs.org
SL Pira, TW Wallace, JP Graham - Organic Letters, 2009 - ACS Publications
(−)-5-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine 4, a new secondary amine featuring an axis-center stereochemical relay, was prepared enantioselectively from 2′-acetylbiphenyl-2-…
Number of citations: 47 pubs.acs.org
D Mrvoš-Sermek, L Lončar-Tomašković… - … Section C: Crystal …, 1998 - scripts.iucr.org
In the title compound, C17H19N, the central seven-membered azepine ring adopts a twisted boat conformation. The molecule exhibits a huge deviation from planarity by rotation of the …
Number of citations: 4 scripts.iucr.org
IH Hall, OT Wong, DJ Reynolds… - Journal of …, 1993 - Wiley Online Library
6, 7‐Dihydro‐5H‐dibenz(c, e)azepine (azepine) and lovastatin were investigated for their hypolipidemic activity in Sprague‐Dawley male rats. Azepine lowered both serum total …
Number of citations: 3 onlinelibrary.wiley.com
L Dutot, K Wright, M Wakselman, JP Mazaleyrat… - Tetrahedron …, 2008 - Elsevier
DAZ-Xaa ∗ -OMe amino ester derivatives with Xaa ∗ =d/l-Ala, d/l-Val, l-Leu, l-Ile, l-Ser, l-β 3 -HAla, l-β 3 -HVal, l-β 3 -HLeu, (1S,2S)/(1R,2R)-ACHC (2-aminocyclohexanecarboxylic acid) …
Number of citations: 14 www.sciencedirect.com
W Wenner - The Journal of Organic Chemistry, 1951 - ACS Publications
When the dibromide III is reacted with ammonia, only very little of the amine VIII is formed. The major product of the reaction is a quaternary compound, analyzing correctly for the …
Number of citations: 53 pubs.acs.org
IH Hall, R Simlot, CB Oswald, AR Murthy… - Acta pharmaceutica …, 1990 - europepmc.org
A series of N-substituted 5H-dibenz [c, e] azepin-5, 7 (6H) dione, 6-substituted 6, 7-dihydro-5H-dibenz [c, e] azepine, 1H-benz [d, e] isoquinoline-1, 3 (2H) dione and N-benzoyl …
Number of citations: 19 europepmc.org
WE Kreighbaum, HC Scarborough - Journal of Medicinal …, 1964 - ACS Publications
Compounds containing a 7-membered ring are known to exhibit diverse biological activities. These actions include cardkrvascular (eg, azapetine) 1 and psychopharmacologic (…
Number of citations: 8 pubs.acs.org

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